An In-Depth Technical Guide to 4-Chloro-2-methoxy-3-nitropyridine (CAS No. 934180-48-0)
An In-Depth Technical Guide to 4-Chloro-2-methoxy-3-nitropyridine (CAS No. 934180-48-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-methoxy-3-nitropyridine, a key building block in modern medicinal chemistry and organic synthesis. The document details its chemical identity, physicochemical properties, and core reactivity, with a particular focus on the mechanistic underpinnings of its utility. A detailed, field-proven synthesis protocol is provided, alongside essential safety and handling procedures. This guide is intended to serve as an authoritative resource for scientists leveraging this versatile intermediate in the design and execution of novel synthetic pathways.
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a privileged structure in drug discovery, present in a significant percentage of FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern medicinal chemistry. Within this class, functionalized nitropyridines, such as 4-Chloro-2-methoxy-3-nitropyridine, are of particular strategic importance. These molecules act as versatile intermediates, offering multiple reaction sites that can be selectively manipulated to construct complex molecular architectures.[2][3]
The subject of this guide, 4-Chloro-2-methoxy-3-nitropyridine, is a trifunctionalized pyridine ring. The interplay of its substituents—a leaving group (chloro), an activating/directing group (nitro), and a modulating group (methoxy)—renders it a highly valuable precursor for the synthesis of a wide range of more complex heterocyclic systems.[4] This guide will delve into the technical details of this compound, providing the necessary insights for its effective utilization in research and development.
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in the laboratory. The key identifiers and properties of 4-Chloro-2-methoxy-3-nitropyridine are summarized below.
| Property | Value | Source |
| CAS Number | 934180-48-0 | |
| Molecular Formula | C₆H₅ClN₂O₃ | |
| Molecular Weight | 188.57 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Purity | ≥98% (typical) | |
| Storage | 4°C, sealed storage, away from moisture |
Note: Physical properties such as melting point are not consistently reported across suppliers and should be determined experimentally.
Synthesis and Purification
General Synthesis Pathway
The synthesis of 4-Chloro-2-methoxy-3-nitropyridine would likely proceed through a multi-step sequence involving the construction of the pyridine ring, followed by functional group interconversions. A plausible, though not explicitly documented, route is the nitration of a pre-functionalized pyridine precursor.
Caption: Plausible synthesis pathway for 4-Chloro-2-methoxy-3-nitropyridine.
Experimental Protocol (Hypothesized)
It is critical to note that the following protocol is a hypothesized procedure based on known organic chemistry principles and has not been experimentally validated from a specific literature source for this exact compound. It should be approached with all necessary safety precautions and optimization may be required.
Reaction: Nitration of 2-methoxy-4-chloropyridine.
Materials:
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2-methoxy-4-chloropyridine
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Fuming Nitric Acid (90%)
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Concentrated Sulfuric Acid (98%)
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Ice
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Saturated Sodium Bicarbonate solution
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Dichloromethane
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Anhydrous Magnesium Sulfate
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
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Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 2-methoxy-4-chloropyridine to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
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After the addition of nitric acid, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Reactivity and Mechanistic Insights
The synthetic utility of 4-Chloro-2-methoxy-3-nitropyridine is primarily dictated by its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nitro group at the C3 position. This electronic arrangement makes the carbon atom at the C4 position, which bears the chloro leaving group, highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
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Addition of the Nucleophile: The nucleophile attacks the electrophilic C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which stabilizes the intermediate.
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Elimination of the Leaving Group: In a subsequent, faster step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-2-methoxy-3-nitropyridine.
This reactivity allows for the introduction of a diverse array of functional groups at the C4 position, including amines, alcohols, thiols, and carbon nucleophiles, making it a powerful tool for molecular diversification in drug discovery programs.
Applications in Drug Discovery and Development
Substituted nitropyridines are crucial intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] For instance, the related compound, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, is a key intermediate in the synthesis of the proton pump inhibitor Pantoprazole.[5][6] While a specific, marketed drug synthesized directly from 4-Chloro-2-methoxy-3-nitropyridine is not prominently documented, its structural motifs are highly relevant to modern drug design.
The ability to introduce various nucleophiles at the C4 position allows for the construction of libraries of compounds for screening against various biological targets. The nitro group can also be reduced to an amino group, providing another point for diversification or for participating in key pharmacophoric interactions.
Spectroscopic Characterization
Definitive structural elucidation relies on a combination of spectroscopic techniques. While a peer-reviewed, fully assigned spectrum for 4-Chloro-2-methoxy-3-nitropyridine is not available in public databases, the expected spectral features can be predicted based on its structure.
¹H NMR:
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Two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constant would be indicative of their relative positions.
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A singlet in the upfield region corresponding to the methoxy group protons.
¹³C NMR:
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Signals corresponding to the six carbon atoms of the molecule. The carbon attached to the chlorine and the carbon bearing the nitro group would be significantly influenced by these substituents. The methoxy carbon would appear in the upfield region.
Mass Spectrometry (MS):
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The molecular ion peak (M+) would be observed, and the isotopic pattern of the molecular ion would show the characteristic M and M+2 peaks in an approximately 3:1 ratio, confirming the presence of one chlorine atom.
Infrared (IR) Spectroscopy:
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Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.
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C-Cl stretching vibrations, typically in the range of 800-600 cm⁻¹.
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C-O stretching for the methoxy group around 1250 cm⁻¹.
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Aromatic C-H and C=C stretching vibrations.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-2-methoxy-3-nitropyridine. The following information is derived from available Safety Data Sheets (SDS).[2][3][7]
Hazard Identification:
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Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Always consult the most up-to-date Safety Data Sheet from your supplier before handling this compound.
Conclusion
4-Chloro-2-methoxy-3-nitropyridine is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its trifunctionalized nature, centered around a reactive pyridine core, allows for a wide range of chemical transformations, primarily through the SNAr mechanism. This guide has provided a comprehensive overview of its properties, a plausible synthesis route, its key reactivity, and essential safety information. For researchers and drug development professionals, a thorough understanding of this intermediate opens up numerous possibilities for the design and synthesis of novel, biologically active molecules.
References
-
Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PubMed Central. Retrieved from [Link]
-
The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. (2017, September 5). Patsnap. Retrieved from [Link]
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2013). Google Patents.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 6. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
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